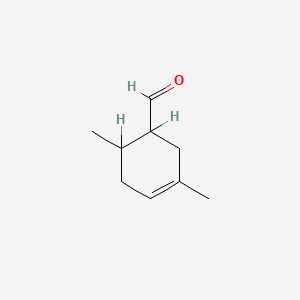

3,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Description

Contextualization within Cyclohexene (B86901) Derivatives Research

Cyclohexene derivatives represent a cornerstone in organic synthesis, primarily due to their prevalence in numerous natural products and biologically active compounds. azjm.orgresearchgate.net Research into this class of molecules is extensive, as they form the structural core of various pharmaceuticals, vitamins, and antibiotics. azjm.org The synthesis of the cyclohexene ring is often achieved through powerful and efficient methods like the Diels-Alder reaction, a (4+2) cycloaddition that combines a conjugated diene with a dienophile to form the cyclic structure. researchgate.net

The study of functionalized cyclohexenes, such as 3,6-dimethylcyclohex-3-ene-1-carbaldehyde, is driven by the need to develop new synthetic methodologies and to access novel molecular frameworks. acs.org These compounds are not only synthetic targets themselves but also serve as crucial intermediates for creating a wide array of other organic molecules, including those with potential applications in materials science and medicine. azjm.orgresearchgate.net The strategic placement of substituents on the cyclohexene ring allows for fine-tuning of the molecule's chemical reactivity and physical properties.

Significance as an Organic Intermediate and Precursor

The primary significance of this compound in organic chemistry lies in its role as a versatile intermediate and precursor. alfa-industry.com The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows chemists to use it as a starting point for constructing more elaborate molecular architectures.

It serves as a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. alfa-industry.com Furthermore, it has been investigated for its potential application as a chiral auxiliary in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. alfa-industry.com Its utility also extends to analytical chemistry, where it can be used as a reagent. alfa-industry.com

Overview of Isomeric Forms and Their Relevance in Synthesis (e.g., 2,4- and 3,5-dimethylcyclohex-3-ene-1-carbaldehyde)

The constitutional isomers of this compound, particularly 2,4-dimethylcyclohex-3-ene-1-carbaldehyde and 3,5-dimethylcyclohex-3-ene-1-carbaldehyde (B1594775), are of significant commercial and synthetic relevance, primarily in the fragrance industry. nih.govchemicalbook.comnih.gov These isomers, often referred to by trade names like Triplal® and Cyclal C, are valued for their strong, green, and citrus-like scents. chemicalbook.comfragranceconservatory.com

The synthesis of these isomers often relies on the Diels-Alder reaction. For instance, 2,4-dimethylcyclohex-3-ene-1-carbaldehyde is typically prepared as a mixture of its cis- and trans-isomers through the cycloaddition of 2-methyl-1,3-pentadiene (B74102) with acrolein. chemicalbook.com The specific arrangement of the methyl groups on the cyclohexene ring drastically influences the molecule's olfactory properties and, consequently, its applications.

The International Fragrance Association (IFRA) regulates the use of these isomers in consumer products due to potential for dermal sensitization. scentree.coperfumersworld.com The regulations often apply to the mixture of isomers, highlighting the importance of understanding the composition and properties of each isomeric form. perfumersworld.com The analysis and separation of these isomers can be achieved using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.comsielc.com

Compound Data

Below are interactive tables detailing the properties of this compound and its relevant isomers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 67801-65-4 chemspider.com |

| Molecular Formula | C₉H₁₄O uni.lu |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless liquid alfa-industry.com |

| InChI Key | YLGCZMOAYIGIPX-UHFFFAOYSA-N uni.lu |

Table 2: Properties of Isomeric Dimethylcyclohex-3-ene-1-carbaldehydes

| Property | 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde | 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde |

|---|---|---|

| IUPAC Name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde nih.gov | 3,5-dimethylcyclohex-3-ene-1-carbaldehyde nih.gov |

| CAS Number | 68039-49-6 nih.govchemicalbook.com | 68039-48-5 nih.govlookchem.com |

| Molecular Formula | C₉H₁₄O nih.govchemicalbook.com | C₉H₁₄O lookchem.com |

| Molecular Weight | 138.21 g/mol chemicalbook.com | 138.21 g/mol nih.gov |

| Boiling Point | 196 °C chemicalbook.com | 189.2 °C lookchem.com |

| Density | 0.933 g/mL at 25 °C chemicalbook.com | 0.957 g/cm³ lookchem.com |

| Refractive Index | n20/D 1.473 chemicalbook.com | n20/D 1.473 lookchem.com |

| InChI Key | MZZRKEIUNOYYDF-UHFFFAOYSA-N | ZHDQGHCZWWDMRS-UHFFFAOYSA-N nih.gov |

| Primary Use | Fragrance Ingredient nih.govchemicalbook.com | Fragrance Ingredient nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-3-4-8(2)9(5-7)6-10/h3,6,8-9H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGCZMOAYIGIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(CC1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052377 | |

| Record name | 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67801-65-4 | |

| Record name | 3,6-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-3-cyclohexene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP3G6XO6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Diels-Alder Cycloaddition Reactions

The most direct and widely utilized method for synthesizing 3,6-dimethylcyclohex-3-ene-1-carbaldehyde is the [4+2] Diels-Alder cycloaddition. google.com This reaction involves the formation of a cyclohexene (B86901) ring by reacting a conjugated diene with a dienophile, in this case, an α,β-unsaturated aldehyde. illinois.edu

The specific precursors for the synthesis of this compound via the Diels-Alder reaction are isoprene (B109036) (the diene) and crotonaldehyde (B89634) (the dienophile). google.com The reaction between these two commercially available starting materials leads to the formation of the desired dimethylcyclohexene carbaldehyde skeleton. google.com The reaction typically produces a mixture of isomers, including this compound and 4,6-dimethylcyclohex-3-ene-1-carbaldehyde. google.com

To enhance the rate and influence the selectivity of the Diels-Alder reaction, various catalytic systems can be employed. illinois.edu Lewis acids are particularly effective catalysts for reactions involving carbonyl-containing dienophiles. illinois.edu For the reaction between isoprene and crotonaldehyde, specific zinc-based catalysts have been shown to be effective. google.com These include Lewis acids such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), and zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂). google.com The use of such catalysts can help in promoting the optimization of the desired isomer ratio in the product mixture. google.com Transition metal catalysts are also widely used in various Diels-Alder reactions to control stereoselectivity and reaction rates, although specific examples for this exact transformation are less commonly detailed in public literature than Lewis acid catalysis. researchgate.netcapes.gov.br

The yield and isomeric selectivity of the reaction between isoprene and crotonaldehyde are highly dependent on the reaction conditions. google.com Key parameters that can be adjusted include temperature, pressure, and the presence of a catalyst. google.comresearchgate.net Research has demonstrated that conducting the reaction at elevated temperatures and pressures is crucial for achieving a satisfactory yield. google.com

For instance, one documented procedure involves heating crotonaldehyde to 160°C under approximately 95 psig of pressure, followed by the gradual addition of isoprene. google.com The optimization of the isomer proportion can be further influenced by adjusting the temperature, with a range of 160-170°C being cited as particularly effective. google.com The strategic use of the aforementioned zinc catalysts also plays a vital role in optimizing the final product distribution. google.com The influence of the solvent on selectivity is another critical factor in Diels-Alder reactions, with properties like hydrogen bond donating ability affecting the regioselectivity. rsc.org

Interactive Table: Diels-Alder Reaction Parameters

| Parameter | Condition | Purpose/Effect | Source |

|---|---|---|---|

| Reactants | Isoprene, Crotonaldehyde | Forms the cyclohexene carbaldehyde structure | google.com |

| Temperature | 140-180 °C (Optimal: 160-170 °C) | Influences reaction rate and isomer ratio | google.com |

| Pressure | 90-140 psig | Maintains reactants in the appropriate phase and increases reaction rate | google.com |

| Catalysts | ZnCl₂, Zn(OAc)₂, Zn(OTf)₂ | Promotes optimization of isomer proportion | google.com |

Alternative Synthetic Routes

Beyond the Diels-Alder reaction, this compound can theoretically be synthesized through standard organic transformations from closely related functional groups.

A viable synthetic route involves the oxidation of the corresponding primary alcohol, (3,6-dimethylcyclohex-3-en-1-yl)methanol. smolecule.comnih.gov This is a standard transformation in organic chemistry where the hydroxyl group (-CH₂OH) of a primary alcohol is converted to an aldehyde group (-CHO). Various oxidizing agents can be utilized for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule, such as the carbon-carbon double bond in the cyclohexene ring. The alcohol itself can be synthesized through methods like the reduction of corresponding carbonyl compounds. smolecule.com

Another plausible, though often more challenging, synthetic pathway is the direct reduction of the corresponding carboxylic acid, 3,6-dimethylcyclohex-3-ene-1-carboxylic acid. This transformation converts a carboxylic acid group (-COOH) directly to an aldehyde group (-CHO). The reaction requires careful selection of reducing agents to avoid over-reduction to the primary alcohol. While this method is a fundamental transformation in organic synthesis, specific documented examples for its application in the synthesis of this compound are not prominently featured in available literature. The synthesis of related carboxylates, such as ethyl 1-acetyl-4,6-dimethyl-3-cyclohexene-1-carboxylate, has been documented. epa.gov

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₉H₁₄O |

| Isoprene | 2-methylbuta-1,3-diene | C₅H₈ |

| Crotonaldehyde | (E)-but-2-enal | C₄H₆O |

| Zinc Chloride | Zinc Chloride | ZnCl₂ |

| Zinc Acetate | Zinc Acetate | C₄H₆O₄Zn |

| Zinc Trifluoromethanesulfonate | Zinc trifluoromethanesulfonate | C₂F₆O₆S₂Zn |

| (3,6-Dimethylcyclohex-3-en-1-yl)methanol | 3,6-dimethylcyclohex-3-en-1-ol | C₈H₁₄O |

| 3,6-Dimethylcyclohex-3-ene-1-carboxylic acid | 3,6-dimethylcyclohex-3-ene-1-carboxylic acid | C₉H₁₂O₂ |

| 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde | 4,6-dimethylcyclohex-3-ene-1-carbaldehyde | C₉H₁₄O |

Multi-step Convergent Syntheses

In the context of this compound, a multi-step convergent synthesis is best exemplified by the strategic [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This approach is inherently convergent as it brings together two key fragments, a conjugated diene and a dienophile, in a single, concerted step to form the cyclohexene core of the target molecule.

A prominent example involves the reaction between isoprene (2-methyl-1,3-butadiene) and crotonaldehyde (but-2-enal). In this pathway, isoprene acts as the four-pi-electron component (the diene), while crotonaldehyde serves as the two-pi-electron component (the dienophile). The reaction proceeds by heating the reactants under pressure, leading to the formation of a mixture of isomeric dimethylcyclohex-3-ene-1-carbaldehydes.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Key Reaction Type | Product |

| Isoprene | Crotonaldehyde | Diels-Alder Cycloaddition | Mixture of dimethylcyclohex-3-ene-1-carbaldehyde isomers |

This convergent strategy is highly efficient for creating the carbon skeleton of the final product in a single, atom-economical step.

Chemo- and Regioselective Synthesis Strategies

The Diels-Alder reaction between an unsymmetrical diene like isoprene and an unsymmetrical dienophile like crotonaldehyde can theoretically yield multiple regioisomers. Therefore, controlling the chemo- and regioselectivity is paramount for maximizing the yield of the desired this compound isomer.

Chemo-selectivity : The term chemo-selectivity in this context refers to the specific reaction between the diene and the dienophile in the presence of other potential side reactions. The Diels-Alder reaction is highly favored under thermal conditions, proceeding cleanly without the need for activating groups on the diene, although the presence of an electron-donating group (the methyl group on isoprene) and an electron-withdrawing group (the aldehyde group on crotonaldehyde) accelerates the reaction.

Regio-selectivity : The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the orientation of the cycloaddition.

For the reaction between isoprene and crotonaldehyde, two primary regioisomeric products are possible:

This compound (the "para" adduct)

4,5-Dimethylcyclohex-3-ene-1-carbaldehyde (the "meta" adduct)

The electron-donating methyl group on isoprene increases the electron density at both the C1 and C4 positions. The electron-withdrawing aldehyde group on crotonaldehyde polarizes the double bond, making the carbon atom beta to the carbonyl group electron-deficient. The preferential alignment of the reactants to form the "para" product is a result of matching the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

To enhance the regioselectivity, Lewis acid catalysts are often employed. These catalysts coordinate to the carbonyl oxygen of the dienophile, further lowering the energy of its LUMO and increasing its polarization. This enhancement of electronic effects leads to a more pronounced preference for one regioisomer over the other. A patent for the synthesis of related isomers suggests the use of zinc catalysts, such as zinc chloride (ZnCl₂), zinc acetate (Zn(OAc)₂), or zinc trifluoromethanesulfonate (Zn(OTf)₂), to optimize the isomer proportions. tennessee.edu The reaction temperature can also be adjusted to fine-tune the ratio of the resulting isomers, with temperatures in the range of 160-170°C being cited for optimization. tennessee.edu

| Catalyst/Condition | Effect on Synthesis | Example |

| Thermal Conditions | Promotes cycloaddition, but may yield a mixture of regioisomers. | Heating isoprene and crotonaldehyde at 140-180°C. tennessee.edu |

| Lewis Acid Catalysis | Increases reaction rate and enhances regioselectivity towards the desired isomer. | Use of ZnCl₂, Zn(OAc)₂, or Zn(OTf)₂. tennessee.edu |

| Temperature Optimization | Influences the kinetic vs. thermodynamic control of the reaction, affecting the isomer ratio. | Optimizing the reaction at 160-170°C. tennessee.edu |

By carefully selecting the reaction conditions and employing appropriate catalysts, the synthesis can be directed towards the preferential formation of this compound.

Chemical Reactivity and Advanced Derivatization Studies of 3,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Cyclohexene (B86901) Ring Modifications and Annulations

Beyond the aldehyde group, the C=C double bond within the cyclohexene ring offers another site for chemical modification. These reactions can alter the cyclic core of the molecule, leading to saturated systems or more complex polycyclic structures.

Reactions typical of alkenes can be applied, such as:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas (H₂) will reduce the double bond to yield 3,6-dimethylcyclohexane-1-carbaldehyde.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, creating a strained three-membered ring that is a versatile intermediate for further reactions.

Diels-Alder Reaction: The synthesis of the title compound and its isomers often involves a Diels-Alder reaction between isoprene (B109036) and crotonaldehyde (B89634). google.com While the cyclohexene double bond is generally electron-rich and thus a good diene component, its utility as a dienophile is limited unless conjugated to an electron-withdrawing group.

More advanced modifications include annulation reactions , which build a new ring onto the existing cyclohexene framework. The asymmetric γ-amination of a cyclohexene carbaldehyde scaffold using dienamine catalysis represents a sophisticated method for ring functionalization, creating highly valuable chiral molecules. nih.gov

Mechanistic Investigations of Key Reactions

The stereochemical outcome and efficiency of the aforementioned reactions are governed by their underlying mechanisms. For the Wittig reaction, the formation of a key four-membered ring intermediate, an oxaphosphetane, is a critical step. researchgate.net The stability of the ylide plays a significant role; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, followed by the decomposition of the oxaphosphetane to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The Grignard reaction mechanism involves the nucleophilic addition of the organomagnesium species to the carbonyl carbon. The reaction is typically carried out in an ether solvent, which solvates the magnesium ion. The initial product is a magnesium alkoxide, which is then protonated during aqueous workup to yield the alcohol.

Intramolecular cyclization reactions are governed by factors such as ring strain, the nature of the activating groups, and the reaction conditions. The formation of five- or six-membered rings is generally favored due to their lower ring strain. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the cyclized product.

Isomerism, Stereochemistry, and Chiral Synthesis of Dimethylcyclohex 3 Ene 1 Carbaldehyde

Analysis of Regioisomers and Diastereomers

The synthesis of 3,6-dimethylcyclohex-3-ene-1-carbaldehyde, typically achieved through a Diels-Alder reaction between isoprene (B109036) and crotonaldehyde (B89634), inherently produces a mixture of isomers. The reaction can result in various regioisomers depending on the orientation of the reactants, and each regioisomer can exist as multiple diastereomers due to the formation of new stereocenters.

The primary regioisomers formed are this compound and 4,6-dimethylcyclohex-3-ene-1-carbaldehyde. Additionally, other isomers such as 2,4-dimethylcyclohex-3-ene-1-carbaldehyde and 3,5-dimethylcyclohex-3-ene-1-carbaldehyde (B1594775) are also known to be present in commercial mixtures. researchgate.netresearchgate.netperfumersworld.comnih.gov The presence of two chiral centers in this compound (at C1 and C6) gives rise to four possible stereoisomers: (1R, 6R), (1S, 6S), (1R, 6S), and (1S, 6R). These can be grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers).

The analysis of these complex mixtures relies heavily on chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating the different isomers and providing their mass spectra for identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is indispensable for elucidating the precise structure and stereochemistry of the isomers. researchgate.netnih.gov

Table 1: Known Isomers of Dimethylcyclohex-3-ene-1-carbaldehyde

| Isomer Name | CAS Number | Molecular Formula |

| This compound | 67801-65-4 | C9H14O |

| 2,4-Dimethylcyclohex-3-ene-1-carboxaldehyde | 68039-49-6 | C9H14O |

| 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde | 68039-48-5 | C9H14O |

| Dimethylcyclohex-3-ene-1-carbaldehyde (mixed isomers) | 68737-61-1 | C9H14O |

Strategies for Isomer Proportion Optimization

Controlling the proportion of different isomers is a key challenge in the synthesis of this compound, as the olfactory properties of the final product are highly dependent on the isomeric composition. The Diels-Alder reaction conditions can be tuned to favor the formation of certain isomers.

A patented method describes that the proportion of isomers can be optimized by controlling the reaction temperature, typically between 160-170°C. amanote.com Furthermore, the use of Lewis acid catalysts, such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), or zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), can promote the optimization of the isomer ratio. amanote.com Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the carbonyl group of the dienophile (crotonaldehyde), which lowers its LUMO energy and can enhance the regioselectivity and stereoselectivity of the reaction. nih.govresearchgate.net

Computational studies on analogous reactions, such as the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate, have shown that the catalyst can influence the activation energies for the formation of different regioisomers, thereby affecting the final product distribution. rsc.org While specific data for this compound is proprietary, the principles of Lewis acid catalysis suggest that careful selection of the catalyst and reaction conditions can steer the reaction towards the desired isomeric profile.

Table 2: General Strategies for Isomer Proportion Optimization

| Parameter | Strategy | Expected Outcome |

| Temperature | Optimization of reaction temperature (e.g., 160-170°C). amanote.com | Influences the kinetic vs. thermodynamic product distribution, affecting isomer ratios. |

| Catalysis | Use of Lewis acids (e.g., ZnCl₂, Zn(OAc)₂, Zn(OTf)₂). amanote.com | Enhances reaction rate and can improve regioselectivity and diastereoselectivity. |

| Reactant Ratio | Adjusting the molar ratio of isoprene to crotonaldehyde. | Can influence the extent of side reactions and potentially the isomer distribution. |

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of specific enantiomers or diastereomers of this compound is of great interest due to the often distinct olfactory properties of different stereoisomers. scielo.brnii.ac.jp This requires the use of asymmetric synthesis methodologies.

Enantioselective Synthesis: The development of chiral Lewis acid catalysts has been a major focus in achieving enantioselective Diels-Alder reactions. scielo.brresearchgate.netrug.nl These catalysts create a chiral environment around the dienophile, favoring the approach of the diene from one face over the other, leading to an excess of one enantiomer of the product. For the synthesis of this compound, a chiral Lewis acid would coordinate to the crotonaldehyde, and a suitable chiral ligand on the metal center would direct the isoprene to attack in a stereoselective manner. While specific applications to this exact reaction are not widely published in open literature, the principle has been demonstrated for similar reactions. For instance, chiral oxazaborolidines and copper(II) complexes with chiral ligands have been successfully used as catalysts in enantioselective Diels-Alder reactions. scielo.brrug.nlrsc.org

Diastereoselective Synthesis: Diastereoselectivity in the Diels-Alder reaction (the preference for endo or exo products, which in this case translates to cis or trans relationships between the substituents on the newly formed ring) can also be influenced by the reaction conditions. Lewis acid catalysis often enhances the natural preference for the endo transition state due to secondary orbital interactions. researchgate.net

An alternative approach to obtaining specific diastereomers is through the stereoselective reduction of a precursor ketone, such as 3,6-dimethylcyclohex-3-en-1-one. The choice of reducing agent and reaction conditions can favor the formation of one diastereomeric alcohol, which can then be oxidized to the desired aldehyde.

Configurational Assignments and Stereochemical Control

The unambiguous determination of the absolute configuration of each stereoisomer is crucial for structure-activity relationship studies. This is typically achieved through a combination of techniques.

Chiral chromatography, such as gas chromatography with a chiral stationary phase, can be used to separate the enantiomers. nih.gov The absolute configuration can then be assigned by comparing the retention times with those of standards prepared through a known stereoselective synthesis, for example, from a chiral starting material of known configuration. nih.gov

NMR spectroscopy is another powerful tool for configurational assignment. researchgate.net By using chiral derivatizing agents, the enantiomers of the aldehyde or its corresponding alcohol can be converted into diastereomers, which will exhibit distinct signals in the NMR spectrum. The relative shielding or deshielding of certain protons in the diastereomeric derivatives can be correlated with the absolute configuration based on established models for the chiral derivatizing agent. researchgate.net

X-ray crystallography of a suitable crystalline derivative is the most definitive method for determining the absolute and relative stereochemistry of a molecule. However, this requires obtaining a single crystal of sufficient quality, which can be a challenge for liquid compounds like this compound.

Stereochemical control in the synthesis is ultimately achieved by the careful selection of the synthetic route and reaction conditions. For the Diels-Alder approach, the choice of a specific chiral catalyst and its interaction with the reactants are paramount for enantiocontrol. For diastereocontrol, both the inherent diastereoselectivity of the cycloaddition and any subsequent stereoselective transformations are key considerations.

Table 3: Methods for Configurational Assignment

| Method | Principle | Application |

| Chiral Chromatography (GC) | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Determination of enantiomeric purity and assignment of absolute configuration by comparison with authentic samples. nih.gov |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. researchgate.net | Determination of enantiomeric excess and assignment of absolute configuration based on predictable shielding effects. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Unambiguous determination of both relative and absolute stereochemistry. |

| Synthesis from Chiral Precursors | Synthesis of the target molecule from a starting material of known absolute configuration. | Confirms the absolute configuration of the synthesized product. nih.gov |

Advanced Analytical Characterization in Research of 3,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Chromatographic Separation Techniques

Chromatography is fundamental in the analysis of 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde, primarily for separating its various isomers and assessing the purity of the mixture. google.com Due to the compound's existence as a mixture of isomers, such as 2,4-dimethyl and 3,5-dimethyl variants, chromatographic methods are indispensable for both qualitative and quantitative analysis. nih.goveuropa.eu

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile isomeric compounds. For derivatives of cyclohexene (B86901) carboxaldehyde, reverse-phase (RP) HPLC is often employed. nsf.gov This method allows for the separation of isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. sielc.com The successful separation and purification of these isomers are crucial for studying their individual properties. nsf.gov Preparative HPLC can be scaled up to isolate milligram quantities of a specific isomer from a mixture, enabling further detailed characterization. nsf.gov

Table 1: Illustrative HPLC Parameters for Isomer Separation

| Parameter | Value/Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (Ultraviolet-Visible) |

| Flow Rate | 1.0 mL/min (Analytical) |

| Temperature | Ambient |

This table represents typical starting parameters for method development and may require optimization.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. It is extensively used to determine the purity of the compound and to quantify the relative abundance of different isomers within a mixture. nih.gov In a typical GC analysis, the sample is vaporized and travels through a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. The elution order can be correlated with the structure and stereochemistry of the isomers. nih.gov Specialized techniques like GC-trapping can be utilized to isolate individual isomers as they elute from the column for further analysis. google.com

Table 2: Typical Gas Chromatography (GC) Conditions

| Parameter | Value/Condition |

|---|---|

| Column | Capillary, e.g., HP-5MS nist.gov |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) nist.gov |

This table provides a general set of conditions; specific parameters depend on the exact isomers being analyzed and the column used.

Spectroscopic Identification and Structural Elucidation

Following separation, various spectroscopic methods are used to confirm the identity and elucidate the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive tools for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aldehydic proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). chemicalbook.com Other key signals include those for the vinylic proton on the double bond (δ ~5.4 ppm), protons on the carbon atoms adjacent to the methyl groups, and the methyl protons themselves (δ ~0.9-1.7 ppm). chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The most deshielded carbon would be the carbonyl carbon of the aldehyde group (δ >190 ppm). The sp²-hybridized carbons of the C=C double bond would appear in the δ 120-140 ppm region, while the sp³-hybridized carbons of the ring and the methyl groups would resonate at upfield shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 9.8 | 190 - 205 |

| Vinylic C=C-H | 5.3 - 5.7 | - |

| Vinylic C =C | - | 120 - 140 |

| Ring CH & CH₂ | 1.5 - 2.6 | 20 - 50 |

Values are approximate and can vary based on the specific isomer and solvent used.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. The compound this compound has a molecular formula of C₉H₁₄O, corresponding to a monoisotopic mass of approximately 138.10 Da. uni.luperfumersworld.com In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z 138.

Fragmentation analysis provides a fingerprint of the molecule. For an aldehyde, characteristic losses include the hydrogen atom from the aldehyde group (M-1) resulting in a peak at m/z 137, and the entire formyl radical (M-29) leading to a peak at m/z 109. libretexts.org Other fragmentations can occur within the cyclohexene ring, often initiated by a retro-Diels-Alder reaction, which is characteristic of cyclohexene structures. youtube.com

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Assignment | Notes |

|---|---|---|

| 139.11 | [M+H]⁺ | Adduct with a proton uni.lu |

| 138.10 | [M]⁺ | Molecular Ion |

| 137.10 | [M-H]⁺ | Loss of aldehydic hydrogen libretexts.org |

| 109.09 | [M-CHO]⁺ | Loss of the formyl group libretexts.org |

Predicted m/z values are based on the compound's structure and common fragmentation pathways.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and alkene groups. The most prominent peak is typically the strong C=O stretch of the aldehyde.

Table 5: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 (Strong) |

| Aldehyde | C-H Stretch | 2820 - 2850 and 2720 - 2750 (Fermi doublets) |

| Alkene | C=C Stretch | 1640 - 1680 (Medium) |

| Alkene | =C-H Stretch | 3000 - 3100 (Medium) |

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the specific isomeric structure. docbrown.info

Quantitative Analytical Methodologies for Research Purity and Yield

The accurate determination of purity and synthesis yield of this compound is crucial for its application in research and various industries, particularly in the fragrance sector where it is valued for its unique aromatic profile. perfumersworld.com Given that this compound is often synthesized as part of a complex mixture of isomers, robust analytical methods are required to selectively quantify the desired 3,6-isomer and differentiate it from other structurally similar compounds like 2,4-dimethylcyclohex-3-ene-1-carbaldehyde and 3,5-dimethylcyclohex-3-ene-1-carbaldehyde (B1594775). perfumersworld.comnih.gov The primary techniques employed for this purpose are gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Gas chromatography is an ideal technique for the analysis of volatile compounds such as terpene aldehydes. nih.gov The methodology relies on the separation of components in a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. youtube.com For purity and yield determination, a GC-FID system is often utilized due to its high sensitivity, robustness, and wide linear range for hydrocarbon-based compounds. youtube.com

The quantification process typically involves the preparation of a calibration curve using certified reference standards of this compound at various concentrations. The peak area of the analyte in the sample is then compared against this curve to determine its concentration. An internal standard, a compound with similar chemical properties but well-separated chromatographically, is often added to both the standards and the samples to improve the precision of the analysis by correcting for variations in injection volume.

In research settings, the yield of the Diels-Alder reaction used to synthesize this compound is determined by quantifying the amount of the product obtained relative to the theoretical maximum based on the limiting reactant. mnstate.edu This requires accurate measurement of the final product, often after purification steps.

For more complex matrices or when unambiguous identification is required, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. researchgate.netnih.gov The mass spectrometer provides structural information by fragmenting the eluted compounds into characteristic ions, allowing for highly specific detection and quantification, even in the presence of co-eluting impurities. researchgate.netnih.govjfda-online.com

The validation of these analytical methods is a critical step to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov While specific validation data for this compound is not extensively published, the table below represents typical performance characteristics for the quantitative analysis of similar fragrance aldehydes by GC-FID.

| Validation Parameter | Typical Performance Characteristic | Description |

|---|---|---|

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration and the detector response over a specified range. nih.gov |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration of the analyte. nih.govnih.gov |

| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of the analyte that can be reliably detected by the analytical instrument. nih.gov |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

Computational Chemistry and Theoretical Modeling of 3,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For a flexible molecule like 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde, which contains a cyclohexene (B86901) ring and a carbaldehyde group, multiple conformations are possible due to the rotation around single bonds and the puckering of the ring.

Conformational analysis through computational methods aims to identify the most stable conformations, known as conformers, and to determine the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the geometry of the molecule is systematically changed, and the energy is calculated at each step. Methods like Density Functional Theory (DFT) are commonly employed for these calculations.

The cyclohexene ring in this compound is expected to adopt a half-chair conformation. The substituents, a methyl group and a carbaldehyde group, can be in either axial or equatorial positions. Generally, conformers with bulky substituents in equatorial positions are more stable due to reduced steric hindrance. libretexts.org A detailed conformational analysis would provide the relative energies of all possible cis and trans isomers and their respective chair and boat-like conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Positions (1-carbaldehyde, 3-methyl, 6-methyl) | Relative Energy (kcal/mol) |

| 1 | Equatorial, Equatorial, Equatorial | 0.00 |

| 2 | Equatorial, Equatorial, Axial | 1.85 |

| 3 | Equatorial, Axial, Equatorial | 2.10 |

| 4 | Axial, Equatorial, Equatorial | 3.50 |

| 5 | Equatorial, Axial, Axial | 3.95 |

| 6 | Axial, Equatorial, Axial | 5.35 |

| 7 | Axial, Axial, Equatorial | 5.60 |

| 8 | Axial, Axial, Axial | 7.45 |

Note: This table is for illustrative purposes and the values are hypothetical, based on general principles of conformational analysis.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. uni-muenchen.de For this compound, this could involve studying its synthesis, such as the Diels-Alder reaction between isoprene (B109036) and crotonaldehyde (B89634), or its subsequent reactions. google.com

By calculating the energies of reactants, products, and, most importantly, transition states, a detailed reaction profile can be constructed. acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. Computational methods can also help in understanding the role of catalysts in lowering the activation energy. google.com

For instance, the oxidation of the carbaldehyde group to a carboxylic acid or its reduction to an alcohol are common reactions. Quantum chemical calculations could elucidate the step-by-step mechanism of these transformations, including the movement of electrons and atoms.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, key spectroscopic data that can be predicted include:

NMR (Nuclear Magnetic Resonance) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.

IR (Infrared) Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch of the aldehyde, C=C stretch of the alkene) can be predicted.

UV-Vis (Ultraviolet-Visible) Spectroscopy: The electronic transitions and the corresponding absorption wavelengths can be calculated to predict the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Value |

| ¹³C NMR | Chemical Shift (C=O) | ~200-205 ppm |

| ¹³C NMR | Chemical Shift (C=C) | ~120-140 ppm |

| ¹H NMR | Chemical Shift (CHO) | ~9.5-10.0 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1720-1740 cm⁻¹ |

| IR | Vibrational Frequency (C=C stretch) | ~1640-1680 cm⁻¹ |

| UV-Vis | λmax | ~230-240 nm (π → π*) |

Note: These are typical ranges and the exact values would be obtained from specific quantum chemical calculations.

Stability and Reactivity Predictions

The electronic structure of a molecule, which can be detailed through computational analysis, is key to understanding its stability and reactivity. Molecular orbital theory provides a framework for this analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbaldehyde group would be an electron-rich site, while the carbonyl carbon would be an electron-poor site.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

These computational insights are invaluable for predicting how this compound will interact with other reagents and for designing new synthetic pathways. nih.gov

Environmental Chemical Behavior and Transformation Pathways of Dimethylcyclohex 3 Ene 1 Carbaldehyde

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis)

The abiotic degradation of a chemical substance in the environment occurs through non-biological processes such as hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, potentially breaking it down. For the isomer mixture of Dimethylcyclohex-3-ene-1-carbaldehyde, the potential for hydrolysis is considered low. The substance lacks functional groups that are readily hydrolyzable under typical environmental pH conditions (pH 4-9) and temperatures. Regulatory data submitted to the European Chemicals Agency (ECHA) indicates that the substance is stable in water. europa.eu

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the atmosphere, the dominant degradation process for volatile organic compounds like Dimethylcyclohex-3-ene-1-carbaldehyde is indirect photolysis through reaction with hydroxyl (OH) radicals. Based on modeling (using the AOPWIN™ program), the isomer mixture is expected to be rapidly degraded in the air. europa.eu

The estimated half-life for this reaction in the atmosphere is approximately 5.8 hours, assuming a standard 12-hour day and a typical atmospheric OH radical concentration. europa.eu This rapid degradation suggests that the substance is not persistent in the atmosphere and is unlikely to undergo long-range transport. Direct photolysis in water or soil is not considered a significant fate process. europa.eu

Biotic Transformation and Biodegradation Pathways

Biotic transformation involves the degradation of a substance by living organisms, primarily microorganisms like bacteria and fungi. This is a key pathway for the removal of organic chemicals from aquatic and terrestrial environments.

Screening tests for the ready biodegradability of the Dimethylcyclohex-3-ene-1-carbaldehyde isomer mixture have been conducted according to standardized guidelines (e.g., OECD Test Guideline 301). In these tests, the substance was not found to be readily biodegradable. europa.eudirectpcw.com This indicates that significant removal in standard wastewater treatment plants may not occur and that the substance may persist in the environment for some time before complete degradation. europa.eu While not readily biodegradable, the substance is expected to undergo ultimate degradation in the environment, albeit at a slower rate. The specific metabolic pathways for this compound by microorganisms have not been detailed in available literature.

Persistence and Bioaccumulation Studies (Methodological Aspects)

Persistence refers to the length of time a chemical remains in a particular environment before being broken down, while bioaccumulation is the process by which a substance builds up in an organism.

Persistence: Based on the results from biodegradation screening tests, the substance is not considered readily biodegradable and therefore may show persistence in water and soil. europa.eudirectpcw.com However, its rapid atmospheric degradation prevents it from being persistent in the air compartment. europa.eu In regulatory assessments, a substance that is not readily biodegradable is considered to be potentially persistent, warranting further evaluation. elixscent.com

Bioaccumulation: The potential for bioaccumulation is often initially assessed using the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential to accumulate in fatty tissues. For the isomer mixture of Dimethylcyclohex-3-ene-1-carbaldehyde, experimental and estimated Log Kow values have been reported. While there is some variability, these values generally fall into a range that suggests a potential for bioaccumulation. hygolet.ch

However, assessments based on a combination of factors, including Log Kow and bioconcentration factor (BCF) studies or models, conclude that the substance is not considered to be very bioaccumulative (vB). directpcw.com One safety data sheet notes that the substance is not considered bioaccumulable. directpcw.com Environment Canada also suspects the substance is not bioaccumulative.

Below is a table summarizing key environmental fate parameters for the mixed isomers of Dimethylcyclohex-3-ene-1-carbaldehyde based on data from regulatory dossiers and estimation models.

Interactive Data Table: Environmental Fate Properties

| Parameter | Value/Result | Method/Source | Interpretation |

|---|---|---|---|

| Hydrolysis | Stable at pH 4, 7, and 9 | OECD 111 | Not expected to hydrolyze under environmental conditions. |

| Atmospheric Phototransformation | Half-life (t½) = 5.8 hours | Estimation (AOPWIN™) | Not persistent in air. |

| Ready Biodegradability | Not readily biodegradable | OECD 301F | Potentially persistent in aquatic and soil environments. |

| Bioaccumulation Potential | Log Kow = 2.9 (indicative) | Experimental/Estimated | Moderate potential for bioaccumulation, but not considered very bioaccumulative. |

Environmental Fate Modeling and Simulation

Environmental fate models use a chemical's physical and chemical properties to predict its distribution and concentration in different environmental compartments (air, water, soil, sediment).

For the Dimethylcyclohex-3-ene-1-carbaldehyde isomer mixture, Level III fugacity-based models are often used for this purpose. These models predict the environmental compartment into which the substance is most likely to partition. Given its properties (low water solubility, moderate vapor pressure, and moderate octanol-water partition coefficient), modeling predicts that if released to the environment, the substance will predominantly partition to soil and sediment. europa.eu A smaller fraction would partition to water, with a negligible amount remaining in the air due to its rapid degradation. europa.eu Such modeling is crucial for exposure assessment, helping to identify the environmental compartments at greatest risk. regulations.gov

Industrial Chemical Synthesis and Process Optimization for 3,6 Dimethylcyclohex 3 Ene 1 Carbaldehyde

Scalable Production Methods and Engineering Considerations

The synthesis of 3,6-dimethylcyclohex-3-ene-1-carbaldehyde is achieved through the Diels-Alder reaction, a cornerstone of organic chemistry for forming six-membered rings. wikipedia.org In an industrial setting, this reaction can be carried out using either batch or continuous processing methods.

Batch Reactors: Batch reactors are the traditional choice for producing specialty chemicals. In this setup, the reactants, isoprene (B109036) and crotonaldehyde (B89634), are loaded into a vessel, heated under pressure, and allowed to react for a specific duration. A typical batch process for a related compound mixture involves heating crotonaldehyde to approximately 160°C under a pressure of about 95 psig, followed by the gradual addition of isoprene over several hours. google.com

Continuous-Flow Reactors: Modern chemical manufacturing is increasingly shifting towards continuous-flow reactors for Diels-Alder reactions due to their inherent safety and efficiency benefits. rsc.orgresearchgate.net Continuous-flow systems offer superior heat and mass transfer, which is critical for managing exothermic reactions like the one between isoprene and crotonaldehyde. innocentive.comresearchgate.net This enhanced control minimizes the risk of runaway reactions and can lead to higher product quality and yields. beilstein-journals.org For instance, a continuous-flow approach using a plate-type reactor has been successfully used to scale up the Diels-Alder reaction of myrcene, another terpene, demonstrating the feasibility of this technology for similar fragrance precursors. beilstein-journals.org

Engineering Considerations: The design of reactors for this process requires careful material selection to withstand the reaction conditions. The exothermic nature of the Diels-Alder reaction necessitates efficient heat management systems, such as cooling jackets or internal cooling coils, to maintain optimal temperature control and prevent side reactions. quora.com Downstream processing is also a critical engineering consideration. The primary method for purifying the crude product mixture is distillation. google.com This step separates the desired this compound isomers from unreacted starting materials, by-products, and the catalyst. Further purification, if required, can be achieved through techniques like fractional distillation to isolate specific isomers. nih.gov

| Parameter | Batch Reactor | Continuous-Flow Reactor |

| Operation | Reactants are loaded, reacted, and then the product is discharged. | Reactants are continuously fed into the reactor, and the product is continuously removed. |

| Heat Transfer | Can be less efficient, with potential for hot spots. | Highly efficient, allowing for better temperature control. |

| Safety | Higher risk of runaway reactions with highly exothermic processes. | Inherently safer due to smaller reaction volumes at any given time. |

| Scalability | Scaling up can be challenging and may require significant reactor redesign. | More easily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel). |

| Productivity | Can have lower space-time yield due to downtime for loading and cleaning. | Higher space-time yield due to continuous operation. rsc.org |

Process Efficiency, Atom Economy, and Green Chemistry Principles

The pursuit of green and sustainable chemical manufacturing is a major driver in the fragrance industry. matec-conferences.orgresearchgate.net This is reflected in the efforts to optimize the synthesis of compounds like this compound.

Atom Economy: The Diels-Alder reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. tudelft.nl The reaction between isoprene (C₅H₈) and crotonaldehyde (C₄H₆O) to form this compound (C₉H₁₄O) has a theoretical atom economy of 100%. This is a key advantage of this synthetic route from a green chemistry perspective.

Process Efficiency and Yield: While the theoretical atom economy is 100%, the actual process efficiency is determined by the chemical yield, which can be influenced by reaction conditions and the formation of by-products. In a patented batch process, a yield of approximately 75% has been reported. google.com Continuous-flow processes have the potential to improve upon this by offering better control over reaction parameters, which can lead to higher selectivity and reduced by-product formation. rsc.org

Green Chemistry Principles in Practice: The industrial synthesis of this compound can be evaluated against the twelve principles of green chemistry. The high atom economy of the Diels-Alder reaction aligns with the principle of waste prevention. The use of catalysts, rather than stoichiometric reagents, is another key green aspect of this process. magtech.com.cn Furthermore, the trend towards solvent-free reactions or the use of greener solvents is an active area of research to reduce the environmental impact of fragrance synthesis. matec-conferences.org The GREEN MOTION™ metric is a tool developed to assess the environmental impact of fragrance ingredients, taking into account factors like raw materials, solvents, and the toxicity of reagents and products. mdpi.comrsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | The high atom economy of the Diels-Alder reaction minimizes waste by design. |

| Atom Economy | Theoretically 100% for the reaction of isoprene and crotonaldehyde. |

| Less Hazardous Chemical Syntheses | Efforts are made to use less hazardous catalysts and solvents. |

| Designing Safer Chemicals | The final product is assessed for its toxicological profile. |

| Safer Solvents and Auxiliaries | Research into solvent-free reactions or the use of environmentally benign solvents is ongoing. |

| Design for Energy Efficiency | Optimization of reaction temperature and pressure, and the use of continuous-flow reactors can reduce energy consumption. |

| Use of Renewable Feedstocks | Isoprene can potentially be derived from biological sources. |

| Reduce Derivatives | The Diels-Alder reaction is a direct route to the target molecule, avoiding protecting groups. |

| Catalysis | Catalytic amounts of Lewis acids are used instead of stoichiometric reagents. |

| Design for Degradation | The biodegradability of the final product is a consideration. |

| Real-time analysis for Pollution Prevention | In-process monitoring can prevent the formation of by-products. |

| Inherently Safer Chemistry for Accident Prevention | Continuous-flow reactors reduce the risks associated with highly exothermic reactions. |

Catalyst Development and Screening for Industrial Application

Catalysis is crucial for the efficient industrial synthesis of this compound, as it accelerates the reaction rate and can influence the selectivity towards desired isomers.

Lewis Acid Catalysis: The Diels-Alder reaction between isoprene and crotonaldehyde is often catalyzed by Lewis acids. These catalysts coordinate to the carbonyl group of the crotonaldehyde, making it a more reactive dienophile. mdpi.com A variety of Lewis acids have been explored for similar Diels-Alder reactions, including aluminum chloride, zinc chloride, and tin tetrachloride. A patent for the synthesis of a mixture containing this compound specifically mentions the use of zinc catalysts such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), and zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) to optimize the isomer ratio. google.com

Catalyst Screening and Performance: The selection of an industrial catalyst is based on a screening process that evaluates several performance indicators:

Activity: The ability of the catalyst to increase the reaction rate.

Selectivity: The catalyst's ability to direct the reaction to form the desired product isomers over others.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the efficiency of the catalyst in terms of the number of substrate molecules converted per catalyst molecule.

Stability and Lifetime: The robustness of the catalyst under industrial operating conditions and its resistance to deactivation are critical for economic viability. acs.org

Heterogeneous Catalysts: There is a growing interest in the use of heterogeneous catalysts, such as zeolites, for Diels-Alder reactions. rsc.orgmdpi.com These solid catalysts offer significant advantages in an industrial setting, including ease of separation from the reaction mixture and the potential for regeneration and reuse, which aligns with green chemistry principles. For example, zeolite catalysts have been shown to be effective and regenerable in continuous-flow Diels-Alder processes. rsc.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Lewis Acids | ZnCl₂, AlCl₃, SnCl₄ | High activity and selectivity. | Difficult to separate from the product; can generate aqueous waste during workup. |

| Heterogeneous Catalysts | Zeolites, Sulfated Metal Oxides | Easily separated and recycled; can be used in continuous-flow reactors. | May have lower activity compared to homogeneous catalysts; potential for deactivation. |

Impurity Profiling and Control in Manufacturing Processes

The quality and purity of fragrance ingredients are paramount, necessitating rigorous control over impurities in the manufacturing process.

Potential Impurities: In the synthesis of this compound, impurities can arise from several sources:

Unreacted Starting Materials: Residual isoprene and crotonaldehyde may be present in the crude product.

Side Reactions: The high temperatures and catalytic conditions can lead to side reactions. Isoprene can undergo dimerization to form various cyclic and acyclic C10 hydrocarbons. rsc.orgdiva-portal.org Crotonaldehyde can undergo self-condensation reactions.

Isomeric By-products: Besides the desired 3,6-dimethyl isomer, other isomers of dimethylcyclohex-3-ene-1-carbaldehyde can be formed.

Catalyst Residues: Traces of the catalyst may remain in the product after the reaction.

Impurity Analysis and Control: Gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical technique for impurity profiling in the fragrance industry. thermofisher.comlabrulez.com This method allows for the separation, identification, and quantification of volatile impurities. Quality control specifications set limits for the acceptable levels of known impurities to ensure the final product meets the required standards for odor, performance, and safety. synthasite.comeurofins.com The purification of the final product, primarily through distillation, is a critical step in removing these impurities and achieving the desired product quality. google.com

| Impurity Type | Potential Source | Analytical Detection Method | Control Strategy |

| Unreacted Reactants | Incomplete reaction | GC-MS | Optimization of reaction conditions (temperature, pressure, time); Distillation |

| Isoprene Dimers | Dimerization of isoprene | GC-MS | Control of reaction temperature and isoprene concentration |

| Crotonaldehyde Condensation Products | Self-condensation of crotonaldehyde | GC-MS | Control of reaction temperature and catalyst activity |

| Isomeric By-products | Non-selective Diels-Alder reaction | GC-MS | Catalyst selection and optimization of reaction conditions |

| Catalyst Residues | Incomplete removal of catalyst | Atomic absorption spectroscopy or ICP-MS | Filtration; Washing steps; Use of heterogeneous catalysts |

Historical Perspectives on the Research and Development of Dimethylcyclohex 3 Ene 1 Carbaldehyde

Early Synthetic Efforts and Discoveries

The foundational method for synthesizing 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde and its related isomers is the Diels-Alder reaction, a cornerstone of organic chemistry first described by Otto Diels and Kurt Alder in 1928. google.commdpi.com This powerful cycloaddition reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. mdpi.com

In the case of this compound, the primary reactants are isoprene (B109036), serving as the diene, and crotonaldehyde (B89634), the dienophile. google.com The initial discoveries and synthetic efforts were aimed at harnessing this reaction to produce the target aldehyde, which often resulted in a mixture of isomers, including 2,4-dimethyl and 3,5-dimethyl variations. google.comperfumersworld.comeuropa.eu The fragrance industry's interest in these compounds spurred further research into their synthesis. google.com

Evolution of Synthesis Methodologies

Over time, research has focused on refining the synthesis of dimethylcyclohex-3-ene-1-carbaldehyde to improve efficiency, yield, and control over the isomeric composition of the final product. A significant aspect of this evolution has been the optimization of reaction conditions.

Early methodologies often involved high temperatures and pressures to facilitate the Diels-Alder reaction. google.com For instance, a patented method describes reacting isoprene and crotonaldehyde at temperatures between 140-180°C and pressures of 90-140 psig. google.com The optimization of these parameters, particularly maintaining a temperature range of 160-170°C, was found to be crucial for controlling the isomer ratio. google.com

A key advancement in the synthesis was the introduction of catalysts to promote the reaction and influence its outcome. Lewis acid catalysts, such as zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), and zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), have been employed to enhance the efficiency of the cycloaddition. google.com The use of such catalysts represented a move towards more controlled and selective chemical transformations.

Furthermore, the evolution from batch to continuous processes marks another significant development. A continuous process for producing a related compound, 3-cyclohexene-1-carboxaldehyde, involves feeding the reactants into a circulation reactor at elevated temperatures, which can offer better control and safety, especially when dealing with exothermic reactions. google.com

Table 1: Evolution of Synthesis Parameters for Dimethylcyclohex-3-ene-1-carbaldehyde

| Parameter | Early Methods | Evolved Methods |

| Reaction Type | Diels-Alder | Catalytic Diels-Alder |

| Reactants | Isoprene, Crotonaldehyde | Isoprene, Crotonaldehyde |

| Temperature | High (e.g., up to 180°C) google.com | Optimized (e.g., 160-170°C) google.com |

| Pressure | Elevated (e.g., 90-140 psig) google.com | Controlled |

| Catalyst | Often none | Lewis acids (e.g., ZnCl₂) google.com |

| Process | Primarily batch | Continuous processes explored google.com |

Key Academic Contributions and Milestones

The development of synthetic routes to this compound has been documented in both academic literature and industrial patents, reflecting its dual importance as a subject of scientific inquiry and a commercially valuable product.

Academic journals such as Tetrahedron and Organic Letters have published research on the synthesis of this and related compounds. google.com These publications have sometimes highlighted the drawbacks of existing methods, such as the reliance on expensive catalysts, thereby stimulating further innovation. google.com

A significant milestone in the commercial production of this aldehyde was the filing of patents by companies like International Flavors and Fragrances Inc. google.com These patents often describe novel, more convenient, and economical methods for its preparation, aiming to overcome the limitations of earlier synthetic routes. For example, a 2012 patent application details a method for preparing a mixture of 4 (or 3),6-dimethyl-cyclohex-3-ene-1-carbaldehyde isomers with an emphasis on optimizing the isomer proportion for use in the fragrance industry. google.com

The ongoing research and development efforts are focused on creating more efficient and sustainable synthetic pathways, a common theme in modern industrial chemistry.

Table 2: Key Milestones in the Synthesis of Dimethylcyclohex-3-ene-1-carbaldehyde

| Milestone | Description | Key Contributors/References |

| Fundamental Reaction | Application of the Diels-Alder reaction for the core structure. | Based on the principles of Diels and Alder. mdpi.com |

| Process Optimization | Investigation of temperature and pressure to control isomer ratios. | Patent literature (e.g., CN103449991A). google.com |

| Catalyst Introduction | Use of Lewis acids to improve reaction efficiency. | Patent literature (e.g., CN103449991A). google.com |

| Academic Scrutiny | Publication of synthetic methods and their limitations. | Tetrahedron, Organic Letters. google.com |

| Industrial Innovation | Development of novel and economical synthesis for commercial use. | International Flavors and Fragrances Inc. google.com |

Q & A

Q. How can the structure of 3,6-dimethylcyclohex-3-ene-1-carbaldehyde be confirmed using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Peaks for methyl groups (δ ~1.03–1.63 ppm), cyclohexene protons (δ ~5.36 ppm), and aldehyde proton (δ ~9.46 ppm) are key identifiers. Splitting patterns (e.g., multiplicity of cyclohexene protons) help confirm regiochemistry and stereochemistry .

- 13C NMR: Signals for carbonyl carbon (δ ~205 ppm), sp² carbons (δ ~118–133 ppm), and methyl carbons (δ ~20–28 ppm) validate the aldehyde and substituted cyclohexene structure .

- Elemental Analysis: Compare experimental C/H ratios (e.g., C: 78.25%, H: 10.19%) to theoretical values (C: 78.21%, H: 10.21%) to verify purity .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Diels-Alder Cycloaddition: Use α,β-unsaturated aldehydes with dienes in the presence of Lewis acid catalysts (e.g., [AlCl₃ + 2THF]), achieving yields >90%. Reaction conditions (solvent, temperature) influence regioselectivity and isomer formation .

- Oxidation of Alcohol Precursors: Alcohol intermediates (e.g., 3,6-dimethylcyclohex-3-enol) can be oxidized to aldehydes using mild oxidizing agents like pyridinium chlorochromate (PCC) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors (aldehyde group is volatile and irritant) .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential sensitization .

- Waste Disposal: Collect in airtight containers labeled for halogenated aldehydes to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometries and calculate NMR chemical shifts (e.g., using B3LYP/6-31G* basis set). Compare computed shifts (e.g., aldehyde proton at δ ~9.5 ppm) with experimental data to validate stereoisomers .

- Molecular Dynamics Simulations: Analyze energy barriers for ring-flipping or isomerization pathways to explain unexpected NMR splitting patterns .

Q. What strategies address low yields in Diels-Alder syntheses of substituted cyclohexene carbaldehydes?

Methodological Answer:

-

Catalyst Optimization: Test alternative Lewis acids (e.g., BF₃·OEt₂) or chiral catalysts to improve regioselectivity and reduce side reactions (e.g., dimerization) .

-

Solvent Screening: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilicity of the dienophile, while non-polar solvents (e.g., pentane) favor cycloaddition kinetics .

-

Table 1: Yield Comparison Under Different Conditions

Catalyst Solvent Temperature (°C) Yield (%) AlCl₃+2THF Pentane 25 91 BF₃·OEt₂ CH₂Cl₂ 0 85 None Et₂O 40 62

Q. How do substituent positions (e.g., 2,4- vs. 3,6-dimethyl) affect reactivity in downstream applications?

Methodological Answer:

-

Steric Effects: 3,6-Dimethyl groups reduce steric hindrance compared to 2,4-isomers, enhancing accessibility for nucleophilic attacks at the aldehyde group .

-

Electronic Effects: Electron-donating methyl groups stabilize the cyclohexene ring, influencing reaction rates in hydrogenation or epoxidation .

-

Table 2: Reactivity Comparison of Isomers

Isomer Reaction with NaBH₄ (Time to Completion) Epoxidation Rate (mmol/min) 3,6-Dimethyl 30 min 0.45 2,4-Dimethyl 45 min 0.28

Q. What analytical techniques differentiate between this compound and its structural analogs?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and fragmentation patterns (e.g., m/z 138 for molecular ion [M]⁺) .

- Infrared Spectroscopy (IR): Aldehyde C=O stretch (~1720 cm⁻¹) and sp² C-H stretches (~3020 cm⁻¹) are diagnostic .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or boiling points across studies?

Methodological Answer:

Retrosynthesis Analysis